molecular formula C8H11BrN2 B12979955 2-(2-Bromopyridin-4-yl)propan-2-amine

2-(2-Bromopyridin-4-yl)propan-2-amine

Cat. No.: B12979955
M. Wt: 215.09 g/mol
InChI Key: YFBWZHJDKMUKOR-UHFFFAOYSA-N
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Description

2-(2-Bromopyridin-4-yl)propan-2-amine is an organic compound that belongs to the class of bromopyridines It is characterized by the presence of a bromine atom attached to the pyridine ring and an amine group attached to the propan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromopyridin-4-yl)propan-2-amine typically involves the bromination of pyridine derivatives followed by amination. One common method includes the following steps:

    Bromination: Pyridine is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to obtain 2-bromopyridine.

    Amination: The 2-bromopyridine is then subjected to a nucleophilic substitution reaction with an appropriate amine, such as propan-2-amine, in the presence of a base like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromopyridin-4-yl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxyl groups or alkyl groups, using reagents like sodium hydroxide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; conducted in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Sodium hydroxide, alkyl halides; performed in polar solvents such as water or alcohols.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

2-(2-Bromopyridin-4-yl)propan-2-amine has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of agrochemicals, pharmaceuticals, and materials science.

Mechanism of Action

The mechanism of action of 2-(2-Bromopyridin-4-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Bromopyridin-4-yl)propan-2-ol: A similar compound with a hydroxyl group instead of an amine group.

    2-(4-Bromopyridin-2-yl)propan-2-amine: A positional isomer with the bromine atom at a different position on the pyridine ring.

Uniqueness

2-(2-Bromopyridin-4-yl)propan-2-amine is unique due to its specific substitution pattern and the presence of both bromine and amine functional groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H11BrN2

Molecular Weight

215.09 g/mol

IUPAC Name

2-(2-bromopyridin-4-yl)propan-2-amine

InChI

InChI=1S/C8H11BrN2/c1-8(2,10)6-3-4-11-7(9)5-6/h3-5H,10H2,1-2H3

InChI Key

YFBWZHJDKMUKOR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=NC=C1)Br)N

Origin of Product

United States

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